molecular formula C15H15N5O B2641474 4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 2189500-05-6

4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2641474
CAS No.: 2189500-05-6
M. Wt: 281.319
InChI Key: JDSVYYYWRUTABJ-UHFFFAOYSA-N
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Description

4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a compound of interest in the field of scientific research due to its potential applications in various fields. This compound contains a triazole ring, an azetidine ring, and a benzonitrile group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The triazole and azetidine intermediates are then coupled with a benzonitrile derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets and pathways. The triazole and azetidine rings may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The benzonitrile group can also contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile
  • (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-bromophenyl)methanone

Uniqueness

4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both triazole and azetidine rings in the same molecule is relatively rare, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[3-oxo-3-[3-(triazol-2-yl)azetidin-1-yl]propyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c16-9-13-3-1-12(2-4-13)5-6-15(21)19-10-14(11-19)20-17-7-8-18-20/h1-4,7-8,14H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSVYYYWRUTABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=C(C=C2)C#N)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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